An In-depth Technical Guide to N-(4-Phenylbenzylidene)benzylamine: Synthesis, Properties, and Core Applications
An In-depth Technical Guide to N-(4-Phenylbenzylidene)benzylamine: Synthesis, Properties, and Core Applications
This guide provides a comprehensive technical overview of N-(4-Phenylbenzylidene)benzylamine (CAS No. 118578-71-5), a versatile imine compound. Intended for researchers, chemists, and professionals in drug development, this document delves into its physicochemical properties, detailed synthetic protocols, spectroscopic characterization, key chemical reactivity, and its principal application as a colorimetric indicator for the titration of strong organometallic bases.
Core Chemical Identity and Physicochemical Properties
N-(4-Phenylbenzylidene)benzylamine, also known by its synonym N-(4-Biphenylylmethylene)benzylamine, is a Schiff base derived from 4-phenylbenzaldehyde and benzylamine.[1][2] Its structure features a central imine (azomethine) functional group connecting a benzyl moiety and a biphenyl moiety. This extended conjugation is fundamental to its chemical properties, particularly its use as an indicator.
The compound is typically a stable, crystalline powder at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 118578-71-5 | [1][4] |
| Molecular Formula | C₂₀H₁₇N | [1][4] |
| Molecular Weight | 271.36 g/mol | [1][4] |
| IUPAC Name | N-benzyl-1-(4-phenylphenyl)methanimine | [5] |
| Synonyms | N-(4-Biphenylylmethylene)benzylamine | [1][2] |
| Physical Form | Powder / Solid | [1][4] |
| Melting Point | 58-62 °C (lit.) | [4] |
| Boiling Point | 422.9 ± 34.0 °C (Predicted) | [4] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥98.0% (by GC) | [1][6] |
Synthesis and Purification
The most direct and common synthesis of N-(4-Phenylbenzylidene)benzylamine is via a condensation reaction between 4-phenylbenzaldehyde and benzylamine. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine.
Synthetic Workflow
The overall process involves the reaction of the two starting materials, often in a solvent that allows for the removal of water, followed by isolation and purification of the product.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Phenylbenzaldehyde
-
Benzylamine
-
Absolute Ethanol (or Toluene)
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark apparatus if using toluene)
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, dissolve 4-phenylbenzaldehyde (1.0 eq) in a suitable volume of absolute ethanol (approx. 5-10 mL per gram of aldehyde).
-
Amine Addition: While stirring the solution at room temperature, add benzylamine (1.0 eq) dropwise. An exothermic reaction may be observed, and the solution may become cloudy as the imine product begins to form.
-
Reaction Completion: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. Causality Note: Heating accelerates the dehydration step, driving the equilibrium towards the imine product.
-
Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, reducing the solvent volume by about half with a rotary evaporator may be necessary.
-
Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to form well-defined crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield pure N-(4-Phenylbenzylidene)benzylamine as a crystalline powder.
Spectroscopic and Structural Characterization
The structure of N-(4-Phenylbenzylidene)benzylamine can be unequivocally confirmed using standard spectroscopic techniques.
| Technique | Key Expected Features |
| ¹H NMR | ~8.5 ppm (s, 1H): Imine proton (-N=CH-).~7.2-8.0 ppm (m, 14H): Aromatic protons from the three phenyl rings.~4.8 ppm (s, 2H): Methylene protons of the benzyl group (-N-CH₂-Ph).[7] |
| ¹³C NMR | ~160-165 ppm: Imine carbon (-N=C H-).~125-145 ppm: Multiple signals corresponding to the 18 aromatic carbons.~65 ppm: Methylene carbon of the benzyl group (-N-C H₂-Ph). |
| FTIR (cm⁻¹) | ~1630-1645 cm⁻¹: Strong C=N (imine) stretching vibration.~3030-3080 cm⁻¹: Aromatic C-H stretching.~2850-2950 cm⁻¹: Aliphatic C-H stretching (benzyl CH₂).~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |
| Mass Spec. (EI) | m/z 271: Molecular ion peak [M]⁺.m/z 194: Fragment from loss of the phenyl ring ([M-C₆H₅]⁺).m/z 91: Tropylium ion, characteristic fragment for a benzyl group ([C₇H₇]⁺). |
Note: Specific chemical shifts may vary slightly based on the solvent and instrument used. ¹H NMR data has been reported in DMSO-d₆.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of N-(4-Phenylbenzylidene)benzylamine is dominated by its imine functional group and the acidity of the adjacent benzylic protons.
Reaction as a Titration Indicator
The primary application of this compound is as a colorimetric indicator for quantifying strong bases like alkyllithiums (e.g., n-BuLi, s-BuLi) and metal amides (e.g., LDA).[2][8]
Mechanism: The reaction's endpoint is signaled by a distinct color change. A strong base (B⁻) deprotonates the benzylic carbon adjacent to the imine nitrogen. This process is facile due to the stabilization of the resulting carbanion through resonance. The product is a conjugated azaallyl anion, which is intensely colored.
-
Deprotonation: The alkyllithium reagent removes a proton from the benzylic methylene group.
-
Formation of Azaallyl Anion: This creates a resonance-stabilized azaallyl anion. The extensive delocalization of the negative charge across the π-system, including the biphenyl group, shifts the molecule's absorption spectrum into the visible range.
-
Color Change: The formation of this anion results in a deep blue color in solvents like tetrahydrofuran (THF), signaling the equivalence point of the titration.[9]
Other Key Reactions
-
Hydrolysis: As with most imines, N-(4-Phenylbenzylidene)benzylamine is susceptible to hydrolysis under acidic conditions, which will cleave the C=N bond to regenerate 4-phenylbenzaldehyde and benzylamine. This reaction is essentially the reverse of its synthesis.
-
Reduction: The imine double bond can be readily reduced to form the corresponding secondary amine, N-(4-phenylbenzyl)benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Core Application: Titration of Organometallic Reagents
The concentration of commercially available organolithium reagents can vary significantly over time due to degradation. Accurate determination of their molarity is critical for stoichiometric control in sensitive organic reactions. N-(4-Phenylbenzylidene)benzylamine serves as an excellent, non-hygroscopic crystalline solid for this purpose.[10]
Protocol for Titration of n-Butyllithium
Materials:
-
N-(4-Phenylbenzylidene)benzylamine (Indicator)
-
sec-Butanol (s-BuOH), freshly distilled and accurately prepared as a standard solution in dry xylene (e.g., 1.0 M).
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution to be titrated
-
Dry, argon-flushed glassware (e.g., 25 mL flask with septum)
-
Magnetic stirrer
-
Syringes
Procedure:
-
Setup: To a dry, argon-flushed flask equipped with a magnetic stir bar, add a small, accurately weighed amount of N-(4-Phenylbenzylidene)benzylamine (typically 5-10 mg).
-
Dissolution: Add ~5 mL of anhydrous THF via syringe and stir until the indicator dissolves completely.
-
Endpoint Determination: Using a syringe, slowly add the n-BuLi solution dropwise to the stirring indicator solution at room temperature. Upon the first persistent appearance of a deep blue color, the endpoint is reached. This initial titration provides a rough estimate and consumes a negligible amount of the base.
-
Titration: Record the volume of n-BuLi added. Then, titrate this deep blue solution with the standardized sec-butanol solution. Add the s-BuOH dropwise until the blue color completely disappears.
-
Calculation: The molarity of the n-BuLi solution is calculated using the formula: Molarity (n-BuLi) = (Molarity of s-BuOH × Volume of s-BuOH) / Volume of n-BuLi
Toxicological Profile and Safety
N-(4-Phenylbenzylidene)benzylamine is classified as an irritant.[5]
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[5][10]
-
Safety Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[11]
No specific studies on the biological or pharmacological activity of this particular compound were identified, suggesting its primary role is as a chemical reagent and intermediate rather than a bioactive agent. The broader class of Schiff bases, however, is known to exhibit a wide range of biological activities.[12]
Conclusion
N-(4-Phenylbenzylidene)benzylamine is a synthetically accessible and highly valuable compound in the field of organic chemistry. Its well-defined physicochemical properties and the intense color of its corresponding azaallyl anion make it a reliable and convenient indicator for the accurate titration of highly reactive organometallic bases. This guide provides the foundational knowledge required for its synthesis, characterization, and effective use in a research setting, underscoring its importance as a practical tool for synthetic chemists.
References
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PubChem. (n.d.). N-(4-Phenylbenzylidene)benzylamine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
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SpectraBase. (n.d.). N-(4-Phenylbenzylidene)benzylamine - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved February 11, 2026, from [Link]
- Duhamel, L., & Plaquevent, J. C. (1993). 4-Phenylbenzylidene benzylamine: A new and convenient reagent for the titration of solutions of lithium alkyls and metal amides. Journal of Organometallic Chemistry, 448(1-2), 1–3.
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The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved February 11, 2026, from [Link]
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Research Scientific. (n.d.). N-(4-Phenylbenzylidene)benzylamine, >= 98.0 % GC. Retrieved February 11, 2026, from [Link]
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LookChem. (n.d.). 4-Phenylbenzylidene benzylamine: a new and convenient reagent for the titration of solutions of lithium alkyls and metal amides. Retrieved February 11, 2026, from [Link]
- Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283.
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